Azelaoyl PAF
Overview
Description
Azelaoyl PAF is an alkyl phosphatidylcholine and a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles . It is a low molecular weight phospholipid that acts as a high affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor-γ) .
Synthesis Analysis
Azelaoyl PAF is synthesized as 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine . It is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles .Molecular Structure Analysis
The molecular formula of Azelaoyl PAF is C33H66NO9P . Its molecular weight is 651.852 and its exact mass is 651.448 .Chemical Reactions Analysis
Azelaoyl PAF is an alkyl phosphatidylcholine and is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles .Physical And Chemical Properties Analysis
Azelaoyl PAF has a molecular formula of C33H66NO9P . It has a percent composition of C 60.80%, H 10.21%, N 2.15%, O 22.09%, P 4.75% . It is not hygroscopic and is not light sensitive .Scientific Research Applications
Azelaoyl PAF: A Comprehensive Analysis of Scientific Research Applications: Azelaoyl PAF, also known as azelaoyl-PAF, is a compound with several intriguing applications in scientific research. Below are detailed sections focusing on unique applications of this compound:
Neurodegenerative Disease Treatment
Azelaoyl PAF has been investigated for its potential role in treating Friedreich’s ataxia , a neurodegenerative disease caused by frataxin deficiency. As a potent PPARγ agonist , it may help in increasing frataxin protein and mRNA expression, offering a therapeutic avenue for this condition .
Lipid Pool Constituent in oxLDL
This compound is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles. Its presence in oxLDL suggests a role in lipid metabolism and cardiovascular health .
PPARγ Agonism
As a high-affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor-γ) , Azelaoyl PAF is significant in research related to metabolic syndrome, diabetes, and inflammation due to the receptor’s involvement in these processes .
Research on Cellular Models
Azelaoyl PAF has been used in cellular models, such as human neuroblastoma cells and primary fibroblasts from skin biopsies, to study its effects on gene expression profiles related to frataxin .
Safety And Hazards
Future Directions
Azelaoyl PAF has been used to investigate whether peroxisome proliferator-activated receptors gamma agonists could play a role in the treatment of Friedreich’s ataxia, a neurodegenerative disease due to frataxin deficiency . It has been shown that Azelaoyl PAF significantly increases the intracellular frataxin levels by twofold in the neuroblastoma cell line SKNBE and fibroblasts from Friedreich’s ataxia (FRDA) patients . Therefore, PPAR-γ agonists could potentially play a role in the treatment of FRDA .
properties
IUPAC Name |
[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFOCDTXDPKJKA-WJOKGBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66NO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590849 | |
Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azelaoyl PAF | |
CAS RN |
354583-69-0 | |
Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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